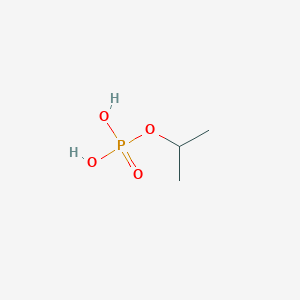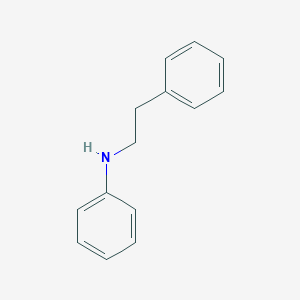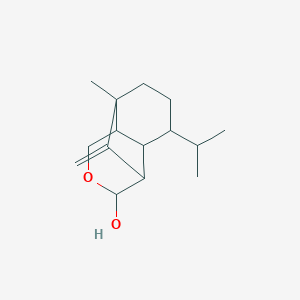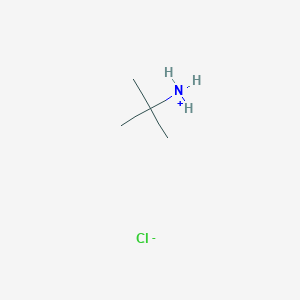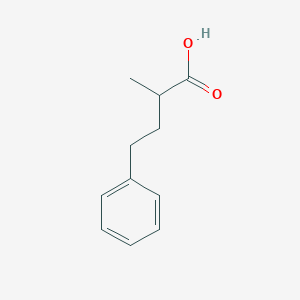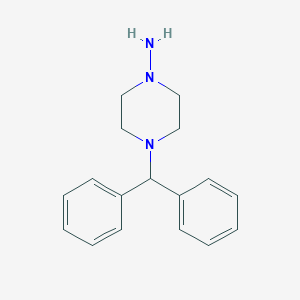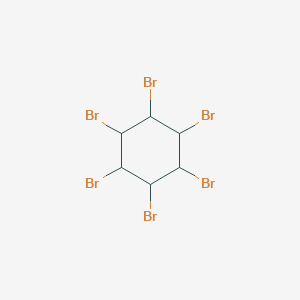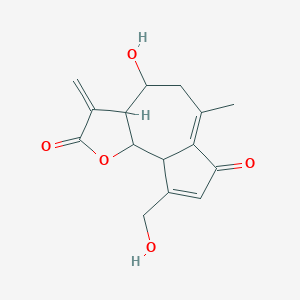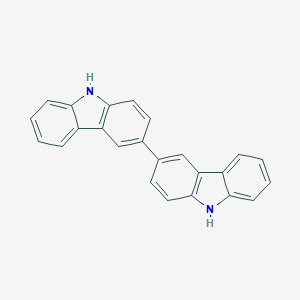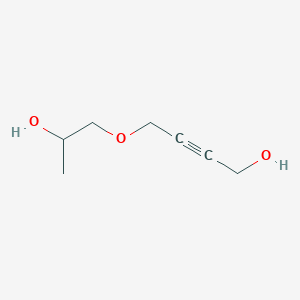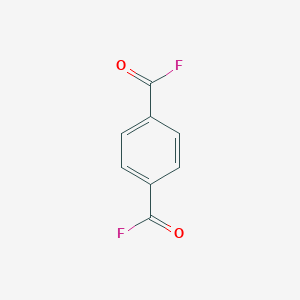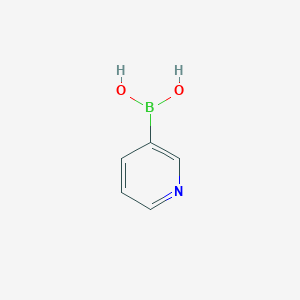
Ácido piridina-3-borónico
Descripción general
Descripción
El ácido 3-piridinborónico es un compuesto organobórico con la fórmula molecular C5H6BNO2. Es un derivado de la piridina, donde un grupo ácido borónico está unido a la tercera posición del anillo de piridina. Este compuesto se utiliza ampliamente en la síntesis orgánica, particularmente en las reacciones de acoplamiento cruzado de Suzuki-Miyaura, debido a su capacidad para formar enlaces carbono-carbono estables .
Aplicaciones Científicas De Investigación
El ácido 3-piridinborónico tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción del ácido 3-piridinborónico en las reacciones de acoplamiento cruzado implica la formación de un complejo de transición estable con el catalizador de paladio. Este complejo facilita la transferencia del grupo ácido borónico al socio electrofílico, formando un nuevo enlace carbono-carbono . En aplicaciones biológicas, el ácido 3-piridinborónico puede formar complejos estables con azúcares y aminoácidos, inhibiendo objetivos moleculares específicos como las bombas de eflujo en bacterias .
Análisis Bioquímico
Biochemical Properties
Pyridine-3-boronic acid interacts with various enzymes, proteins, and other biomolecules. It is used as a reagent for phosphine-free Suzuki-Miyaura cross-coupling reactions, regioselective Suzuki-Miyaura coupling, and tandem palladium-catalyzed intramolecular aminocarbonylation and annulation . These interactions are crucial in the formation of new compounds and the progression of biochemical reactions.
Cellular Effects
In cellular processes, Pyridine-3-boronic acid has been shown to ameliorate rotenone-induced oxidative stress in zebrafish embryos . It influences cell function by decreasing lipid peroxidation and nitric oxide levels, and normalizing the expressions of brain-derived neurotrophic factor (bdnf), dj1, tnfα and Nrf2 target genes hmox1a and nqo1 .
Molecular Mechanism
At the molecular level, Pyridine-3-boronic acid exerts its effects through binding interactions with biomolecules and changes in gene expression. It is involved in the Suzuki–Miyaura coupling reaction, where it participates in electronically divergent processes with the metal catalyst .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, Pyridine-3-boronic acid exhibits stability and does not degrade easily
Dosage Effects in Animal Models
The effects of Pyridine-3-boronic acid vary with different dosages in animal models. For instance, it has been shown to improve locomotor activities in zebrafish embryos exposed to rotenone
Metabolic Pathways
Pyridine-3-boronic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors during the Suzuki–Miyaura coupling reaction
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El método principal para sintetizar el ácido 3-piridinborónico implica la captura electrofílica de un reactivo organometálico con un éster bórico, como el borato de triisopropilo (B(OiPr)3) o el borato de trimetilo (B(OMe)3). Esta reacción se realiza típicamente a bajas temperaturas para evitar la sobrealquilación, lo que podría conducir a la formación de ésteres borínicos en lugar de ácidos borónicos .
Métodos de producción industrial: La producción industrial del ácido 3-piridinborónico a menudo emplea rutas sintéticas similares, pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de configuraciones de flujo continuo para manejar la química de organolitio a escala multigramo también se ha informado, lo que permite una producción eficiente de ácidos borónicos .
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido 3-piridinborónico experimenta diversas reacciones químicas, que incluyen:
Acoplamiento cruzado de Suzuki-Miyaura: Esta reacción implica el acoplamiento del ácido 3-piridinborónico con haluros de arilo o triflato en presencia de un catalizador de paladio y una base, formando enlaces carbono-carbono.
N-Arilación: Usando acetilacetonato de cobre como catalizador, el ácido 3-piridinborónico puede sufrir reacciones de N-arilación.
Reactivos y condiciones comunes:
Catalizadores de paladio: Se utilizan en reacciones de acoplamiento cruzado de Suzuki-Miyaura.
Catalizadores de cobre: Se emplean en reacciones de N-arilación y cianación.
Bases: Como el 2-etilhexanoato de potasio, se utilizan para facilitar estas reacciones.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de piridina sustituidos, que son intermediarios valiosos en la síntesis orgánica y el desarrollo farmacéutico .
Comparación Con Compuestos Similares
El ácido 3-piridinborónico se puede comparar con otros ácidos borónicos, como:
Ácido fenilborónico: Se utiliza comúnmente en reacciones de Suzuki-Miyaura pero carece del heterociclo de nitrógeno presente en el ácido 3-piridinborónico.
Ácido 4-piridinborónico: Similar al ácido 3-piridinborónico pero con el grupo ácido borónico unido a la cuarta posición del anillo de piridina.
Singularidad: La estructura única del ácido 3-piridinborónico, con el grupo ácido borónico en la tercera posición, proporciona reactividad y selectividad distintas en diversas reacciones químicas. Su capacidad para formar complejos estables con moléculas biológicas también lo diferencia de otros ácidos borónicos .
En conclusión, el ácido 3-piridinborónico es un compuesto versátil con aplicaciones significativas en la síntesis orgánica, la biología, la medicina y la industria. Sus propiedades químicas y reactividad únicas lo convierten en una herramienta valiosa en la investigación científica y los procesos industriales.
Propiedades
IUPAC Name |
pyridin-3-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BNO2/c8-6(9)5-2-1-3-7-4-5/h1-4,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMYEXAYWZJVOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=CC=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BNO2 | |
| Record name | 3-pyridinylboronic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370268 | |
| Record name | Pyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1692-25-7 | |
| Record name | Pyridin-3-ylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1692-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
